molecular formula C10H17BrO B13089592 2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol

2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol

Cat. No.: B13089592
M. Wt: 233.14 g/mol
InChI Key: KQUDWLMAJPEUNU-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol is a bicyclic organic compound that serves as a versatile and valuable synthetic intermediate for advanced organic and medicinal chemistry research. This compound features a norbornane skeleton with both a bromomethyl group and a hydroxyl group, making it a multifunctional building block for constructing more complex molecular architectures. The bromomethyl moiety is an excellent handle for further functionalization through nucleophilic substitution reactions, allowing researchers to create ethers, thioethers, or incorporate the fragment into larger carbon chains . The hydroxyl group can be independently modified, for instance, through oxidation or esterification, offering additional pathways for structural diversification. Compounds based on the 3,3-dimethylbicyclo[2.2.1]heptane structure are of significant interest in pharmaceutical and agrochemical development. Structural analogs, particularly those derived from terpene skeletons like camphene, have demonstrated a range of promising biological activities, including antibacterial, anti-inflammatory, antioxidant, and antiviral properties . The presence of the bromine atom in this molecule also aligns with the study of halogenated compounds, which are frequently investigated for their enhanced biological activity and potential as key intermediates in drug discovery campaigns . This reagent is provided For Research Use Only and is intended for use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C10H17BrO

Molecular Weight

233.14 g/mol

IUPAC Name

2-(bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C10H17BrO/c1-9(2)7-3-4-8(5-7)10(9,12)6-11/h7-8,12H,3-6H2,1-2H3

InChI Key

KQUDWLMAJPEUNU-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)C1(CBr)O)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol can be achieved through several routes. One common method involves the bromination of 3,3-dimethylbicyclo[2.2.1]heptan-2-ol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, and the product is isolated through standard purification techniques .

Chemical Reactions Analysis

2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 3,3-dimethylbicyclo[2.2.1]heptan-2-ol.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium borohydride (NaBH4) for reduction, and various oxidizing agents such as potassium permanganate (KMnO4) for oxidation .

Scientific Research Applications

2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol involves its reactivity with various molecular targets. The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new bonds and the modification of existing molecules. The hydroxyl group can undergo oxidation or reduction, further altering the compound’s chemical properties and reactivity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The compound is compared to the following analogs:

1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one (CAS 1925-54-8)
  • Structure : Features a ketone (C=O) at C2 and a bromomethyl group at C1.
  • Molecular Formula : C₁₀H₁₅BrO (MW: 231.13).
  • Key Differences : The ketone group replaces the hydroxyl, altering reactivity (e.g., susceptibility to nucleophilic attack vs. hydrogen bonding) .
3,3-Dimethylbicyclo[2.2.1]heptan-endo-2-ol
  • Structure : Contains a hydroxyl group at C2 but lacks bromine.
  • Synthesis : Produced via LDA-mediated reduction of camphenilone (3,3-dimethylbicyclo[2.2.1]heptan-2-one) .
  • Reactivity : The absence of bromine limits its utility in substitution reactions compared to the brominated target compound .
2,3,3-Trimethylbicyclo[2.2.1]heptan-2-ol (CAS 465-31-6)
  • Structure : Hydroxyl at C2 with methyl groups at C2, C3, and C3.
  • Molecular Formula : C₁₀H₁₈O (MW: 154.25).
  • Applications : Used as a chiral ligand in asymmetric catalysis, but the lack of bromine reduces electrophilic reactivity .

Spectroscopic and Physical Properties

Property 2-(Bromomethyl)-3,3-dimethylbicyclo[...]ol 1-(Bromomethyl)-7,7-dimethylbicyclo[...]one 3,3-Dimethylbicyclo[...]endo-2-ol
Molecular Weight 233.15 231.13 140.23
¹H NMR (δ, ppm) CH₂Br: 3.34–3.47; OH: ~1.5 (broad) CH₂Br: 3.34; C=O: no proton CH₃: 0.8–1.2; OH: 1.2
IR (cm⁻¹) νOH: 3289; νC-Br: ~600 νC=O: ~1740 νOH: ~3400
Solubility Moderate in polar solvents (e.g., DMSO) Low in water; soluble in acetone High in alcohols

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